Tri(2-furyl)phosphine

Catalog No.
S585007
CAS No.
5518-52-5
M.F
C12H9O3P
M. Wt
232.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri(2-furyl)phosphine

CAS Number

5518-52-5

Product Name

Tri(2-furyl)phosphine

IUPAC Name

tris(furan-2-yl)phosphane

Molecular Formula

C12H9O3P

Molecular Weight

232.17 g/mol

InChI

InChI=1S/C12H9O3P/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H

InChI Key

DLQYXUGCCKQSRJ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)P(C2=CC=CO2)C3=CC=CO3

Synonyms

Tri-2-furanylphosphine; Tri-2-furylphosphine; Tris(2-furanyl)phosphine; Tris(2-furyl)phosphine; Tris(o-furyl)phosphine;

Canonical SMILES

C1=COC(=C1)P(C2=CC=CO2)C3=CC=CO3

Catalyst and Ligand

TFP is primarily employed as a ligand in coordination chemistry. A ligand is a molecule that binds to a central metal atom in a complex. TFP's ability to donate electrons through its aromatic furan rings and the central phosphorus atom makes it a versatile ligand for various transition metals. Studies have shown its effectiveness in palladium-catalyzed cross-coupling reactions, which are fundamental processes for constructing complex organic molecules [PubChem: Tri(2-furyl)phosphine, ].

For instance, research has explored the use of TFP-palladium complexes in Sonogashira couplings, a type of cross-coupling reaction used to form carbon-carbon bonds between alkynes and aryl or vinyl halides [Tokyo Chemical Industry (India) Pvt. Ltd., Tri(2-furyl)phosphine 5518-52-5, ].

Organic Synthesis

TFP finds applications in organic synthesis beyond its role as a ligand. Its reactive phosphorus atom can participate in various transformations. One example is its use as a nucleophile in Staudinger reduction, a method for converting azides to amines [Ereztech, Tri-(2-furyl)phosphine, ].

Tri(2-furyl)phosphine, with the chemical formula C₁₂H₉O₃P, is a phosphine compound characterized by three furyl groups attached to a phosphorus atom. The furyl group, derived from furan, contributes unique electronic properties and steric effects that enhance the reactivity of this ligand in coordination chemistry. Tri(2-furyl)phosphine is notable for its lower Tolman cone angle (133°) compared to triphenylphosphine (145°), indicating a more compact structure that can influence its interaction with metal centers in catalysis .

Tri(2-furyl)phosphine exhibits reactivity with various transition metal complexes. Notable reactions include:

  • Reactivity with Manganese Carbonyl Complexes: Tri(2-furyl)phosphine reacts with manganese carbonyl complexes, resulting in substituted complexes such as [Mn₂(CO)₁₀−n(PFu₃)n] and mer-[Mn(CO)₃(η¹-C₄H₃O)(PFu₃)₂]. These reactions often involve the cleavage of phosphorus-carbon bonds under specific conditions .
  • Interaction with Triosmium Clusters: In reactions with triosmium clusters, tri(2-furyl)phosphine facilitates C–H and P–C activation, leading to the formation of new ligands like furyne and phosphinidene .
  • Dirhenium Complexes: The compound has also been shown to activate at dirhenium centers, forming phosphido-bridged dirhenium complexes through similar bond activation mechanisms .

Tri(2-furyl)phosphine can be synthesized through various methods:

  • Reaction of Phosphorus Trichloride with Furan: A common synthetic route involves reacting phosphorus trichloride with furan under controlled conditions to yield tri(2-furyl)phosphine.
  • Phosphination of 2-Furyl Alcohol: Another method includes the phosphination of 2-furyl alcohol using appropriate reagents that facilitate the substitution of hydroxyl groups with phosphine functionalities.
  • Direct Phosphorylation: Direct phosphorylation methods can also be employed using phosphorus-containing reagents to introduce the furyl groups onto a phosphorus center.

Tri(2-furyl)phosphine is primarily utilized in:

  • Catalysis: It serves as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions where its electronic properties enhance reactivity compared to traditional phosphines .
  • Organic Synthesis: The compound has applications in organic synthesis, especially in coupling reactions where it acts as a stabilizing ligand for metal catalysts .
  • Material Science: Its unique properties make it suitable for developing advanced materials that require specific electronic characteristics.

Interaction studies involving tri(2-furyl)phosphine often focus on its behavior in coordination complexes:

  • Metal Coordination Studies: These studies reveal how tri(2-furyl)phosphine interacts with different metal centers, influencing the stability and reactivity of metal-ligand complexes.
  • Spectroscopic Analysis: Techniques such as NMR and X-ray crystallography are employed to elucidate the structural characteristics of complexes formed with tri(2-furyl)phosphine, providing insights into its bonding nature and electronic environment .

Tri(2-furyl)phosphine shares similarities with several other phosphines but possesses distinct properties that set it apart:

Compound NameStructure TypeUnique Features
TriphenylphosphineAryl PhosphineHigher Tolman cone angle (145°), less reactive
Tri(2-thienyl)phosphineHeterocyclic PhosphineSimilar reactivity but different electronic properties
Diphenyl(2-furyl)phosphineAryl-Heterocyclic PhosphineCombines features of both aryl and heterocyclic groups

Tri(2-furyl)phosphine is unique due to its combination of three furyl groups which provide distinct steric and electronic properties compared to other phosphines, making it particularly effective in certain catalytic applications .

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tri(2-furyl)phosphine

Dates

Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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